molecular formula C9H8O2 B020428 2,3-Dihydrobenzofuran-5-carboxaldehyde CAS No. 55745-70-5

2,3-Dihydrobenzofuran-5-carboxaldehyde

Cat. No. B020428
CAS RN: 55745-70-5
M. Wt: 148.16 g/mol
InChI Key: WEBVDBDZSOJGPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydrobenzofuran derivatives, including compounds similar to 2,3-Dihydrobenzofuran-5-carboxaldehyde, has been explored through various chemical reactions. For instance, rhodium(II)-catalyzed tandem reactions of 2-triazole-benzaldehydes and 2-triazole-alkylaryl ketones have been developed for the synthesis of dihydroisobenzofuran and indanone derivatives, showcasing the compound's versatility in synthesis pathways (Shen et al., 2014). Similarly, organozinc reagents have been utilized in enantioselective addition to 2-alkynyl benzaldehydes, followed by regioselective cyclization, to form chiral 1,3-dihydroisobenzofurans (Chai et al., 2008).

Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-5-carboxaldehyde and its derivatives is characterized by the presence of a dihydrobenzofuran core, which contributes to its unique chemical properties. The structural analysis often involves computational and spectroscopic methods to elucidate the arrangement of atoms and the electronic configuration, which are crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Dihydrobenzofuran derivatives are known to participate in a variety of chemical reactions, thanks to their reactive functional groups. For example, N-heterocyclic carbene-catalyzed reactions have been employed for the stereoselective synthesis of polyhydroxylated spiro- and fused indenones, showcasing the compound's reactivity and the influence of catalyst structure on the reaction outcome (Cheng et al., 2011).

Scientific research applications

  • Biocatalytic Synthesis: A study by Vargas et al. (2019) in "Angewandte Chemie" describes a biocatalytic strategy for synthesizing 2,3-dihydrobenzofurans. This method is highly diastereo- and enantioselective, potentially benefiting metalloprotein catalysts for carbene transfer reactions (Vargas et al., 2019).

  • Asymmetric Synthesis in Drug Development: Jiménez-González et al. (2006) in "Chemistry" report on the silver-catalyzed asymmetric synthesis of 2,3-dihydrobenzofurans. This method facilitates the enantioselective total synthesis of natural cis-pterocarpans and their trans isomers, including antifungal agents like (-)-ptero (Jiménez-González et al., 2006).

  • Synthetic Strategies for Natural Products: Recent advances in synthetic strategies for 2,3-dihydrobenzofurans have led to the construction of compounds with various core structures, useful in synthesizing natural products, as detailed by Lupattelli et al. (2020) in "Synthesis" (Lupattelli et al., 2020).

  • Rapid Synthesis Method: Kuethe et al. (2005) in "The Journal of Organic Chemistry" developed a one-pot strategy to synthesize diverse 2-aryl-5-substituted-2,3-dihydrobenzofurans from o-nitrotoluenes and aromatic aldehydes. This allows for further manipulation and production of diverse products (Kuethe et al., 2005).

  • Diversity-Oriented Synthesis: Qin et al. (2017) in "ACS Combinatorial Science" present efficient synthetic protocols for preparing diverse libraries of compounds based on benzofuran and 2,3-dihydrobenzofuran scaffolds, leading to the creation of 54 lead-like compounds (Qin et al., 2017).

  • Ultrasound-Promoted Synthesis: Adole et al. (2020) in "South African Journal of Chemistry" describe using ultrasound irradiation to promote the rapid, green synthesis of novel 2,3-dihydrobenzofuran derivatives. This method offers waste reduction and energy efficiency (Adole et al., 2020).

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVDBDZSOJGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204300
Record name 2,3-Dihydrobenzofuran-5-carboxaldehyde
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-5-carboxaldehyde

CAS RN

55745-70-5
Record name 2,3-Dihydrobenzofuran-5-carboxaldehyde
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Record name 2,3-Dihydrobenzofuran-5-carboxaldehyde
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Record name 2,3-Dihydrobenzofuran-5-carboxaldehyde
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Record name 2,3-dihydrobenzofuran-5-carboxaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of α,α-dichloromethyl methyl ether (2.15 g, 19 mmol, 1.35 eq) in methylene chloride (30 mL) at -40° C. was added successively stannic chloride (1.65 g, 17 mmol, 1.2 eq) and 15 minutes later, a solution of 2,3-dihydrobenzofuran (1.68 g, 14 mmol) in CH2Cl2 (5 mL) maintaining the temperature at or below -35° C. The mixture was warmed to 0° C., stirred 1 hour, then poured into ice-water, and stirred a further 30 minutes. The mixture was diluted with ether, and the phases separated. The organic phase was concentrated in vacuo, and the residue purified by vacuum distillation to yield the title compound (1.25 g, 60%) as a colorless liquid. b.p. 119°-121° C. at 0.3 mm Hg.
Quantity
2.15 g
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods II

Procedure details

A solution of 9.4 ml (83.4 mmol) 2,3-dihydrobenzofuran in 250 ml methylene dichloride was cooled under nitrogen to 0° to -5° C. and 18 ml (167 mmole) titanium tetrachloride was added dropwise at 0° C. The resulting brown mixture was stirred 10 minutes and 8.3 ml (91.6 mmole) 1,1-dichloromethylmethyl ether was then added dropwise at 0° C. During this addition the reaction mixture became dark red in color. The mixture was allowed to warm to room temperature, stirred for 2 hours and poured slowly into a 2 liter beaker containing 700 ml saturated aqueous sodium bicarbonate solution The resulting mixture was filtered through diatomaceous earth and the solids washed with methylene dichloride. The separated organic layer was dried (Na2SO4) and the solvent evaporated to afford a residual oil, 10 g, (81%) which appeared homogeneous on silica gel thin-layer chromatography (TLC), eluting with an ethyl acetate/hexane/5% acetic acid, 1:5:5 by volume. Mass spectrum (m/e): 148 (M+), 147, 119.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Titanium chloride (28 ml) was dropwise added to a dichloromethane (100 ml) solution containing 2,3-dihydrobenzofuran (10.0 g, 83.2 mmols) and dichloromethyl methyl ether (11.3 ml, 0.125 mmols), while cooling with ice. The mixture was stirred for 1 hour, while still cooling with ice, and then water was added thereto. Dichloromethane was removed under reduced pressure, and the residue was extracted with ethyl acetate. The extract was washed with a saturated saline solution, then dried with anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified through silica-gel chromatography (hexane/ethyl acetate=1/1) to obtain 11.4 g (yield: 92%) of the target compound. This was oily.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods IV

Procedure details

2,3-Dihydrobenzofuran (100 g, 832 mmol) and N,N-dimethylformamide (134 g, 1830 mmol) were mixed and heated, and phosphorus oxychloride (255 g, 1643 mmol) were added thereto at an inner temperature of 70 to 80° C. over 2 hrs. The reaction mixture was heated at an inner temperature of 80 to 90° C. and stirred for 7.5 hrs. Then, the resulting mixture was added dropwise to water (1000 g) under cooling, and stirred at room temperature for 5 hrs. The resulting mixture was extracted with toluene, and the extract was washed sequentially with water, saturated sodium bicarbonate aqueous solution and water, and the organic layer was concentrated under vacuum to give a toluene solution of the title compound (amount 340 g, apparent yield 100%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydrobenzofuran-5-carboxaldehyde
Reactant of Route 2
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2,3-Dihydrobenzofuran-5-carboxaldehyde
Reactant of Route 3
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2,3-Dihydrobenzofuran-5-carboxaldehyde
Reactant of Route 4
2,3-Dihydrobenzofuran-5-carboxaldehyde
Reactant of Route 5
2,3-Dihydrobenzofuran-5-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
2,3-Dihydrobenzofuran-5-carboxaldehyde

Citations

For This Compound
34
Citations
NV Sewgobind, MJ Wanner, S Ingemann… - The Journal of …, 2008 - ACS Publications
Optically active tetrahydro-β-carbolines were synthesized via an (R)-BINOL-phosphoric acid-catalyzed asymmetric Pictet−Spengler reaction of N-benzyltryptamine with a series of …
Number of citations: 155 pubs.acs.org
Y Zou, M Lobera, BB Snider - The Journal of Organic Chemistry, 2005 - ACS Publications
We have developed two practical one-step syntheses of 2,3-dihydro-3-hydroxy-2-hydroxyalkylbenzofurans from readily available optically pure α,β−epoxy aldehydes. Electron-deficient …
Number of citations: 55 pubs.acs.org
L Xu, YY Liu, LM Chen, YY Xie, JX Liang… - Journal of Inorganic …, 2016 - Elsevier
Labeling and imaging mitochondria have attracted considerable interest because of its involvement in early stage apoptosis and necrotic cell death. Various highly specific and …
Number of citations: 14 www.sciencedirect.com
AS Tasker, BK Sorensen, HS Jae, M Winn… - Journal of medicinal …, 1997 - ACS Publications
The benzodioxole ((methylenedioxy)benzene) group is present in a number of endothelin (ET) receptor antagonists thus far reported. As part of our own endothelin antagonist program …
Number of citations: 40 pubs.acs.org
MF Corrêa, AL Balico-Silva, DJ Kiss… - Bioorganic & Medicinal …, 2021 - Elsevier
Histamine acts through four different receptors (H 1 RH 4 R), the H 3 R and H 4 R being the most explored in the last years as drug targets. The H 3 R is a potential target to treat …
Number of citations: 4 www.sciencedirect.com
A Kumar, A Dhami, J Fairoosa, R Kant… - Organic Letters, 2021 - ACS Publications
This Letter reports a Ag-catalyzed three-component approach for the N-alkenylation of 2-aminopyridines employing aldehydes and trifluorodiazoethane. Unlike the known reactions of …
Number of citations: 10 pubs.acs.org
RV Rozhkov, RC Larock - pstorage-acs-6854636.s3 …
General. All 1 H and 13 C NMR spectra were recorded at 400 and 100.5 MHz respectively. All melting points are uncorrected. Thin layer chromatography (TLC) was performed using …
ND Sung, JH Song, DJ Jeon - The Korean Journal of Pesticide …, 2001 - koreascience.kr
A new 2, 3-dihydro-2, 3, 4, 6, 7-pentamethylbenzofuran-5-yl substituents in 5-benzofuryl-2-[1-(alkoxyimine) alkyl]-3-hydroxycyclohex-2-en-1-ones were found to have herbicidal activity …
Number of citations: 2 koreascience.kr
H Ji, H Ni, P Zhi, Z Xi, W Wang, J Shi… - Organic & Biomolecular …, 2017 - pubs.rsc.org
Perfluoroalkylation of N-alkylhydrazones has been achieved via visible light mediated photoredox reactions between the hydrazone and perfluoroalkyl iodide (RfI). This protocol …
Number of citations: 24 pubs.rsc.org
I Echevarría, M Vaquero, BR Manzano… - Inorganic …, 2022 - ACS Publications
Photoredox catalysis constitutes a very powerful tool in organic synthesis, due to its versatility, efficiency, and the mild conditions required by photoinduced transformations. In this paper…
Number of citations: 13 pubs.acs.org

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